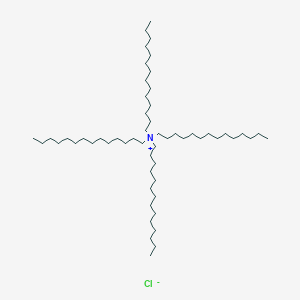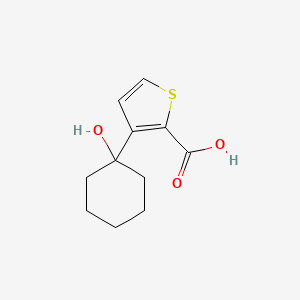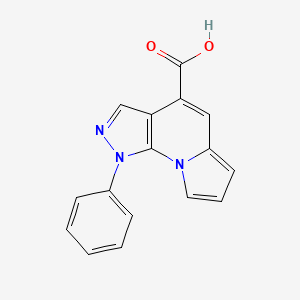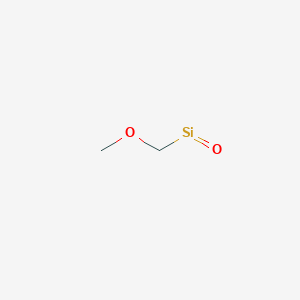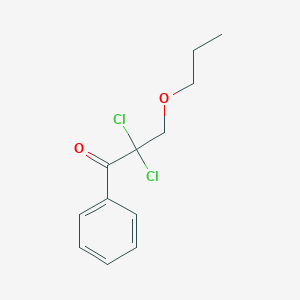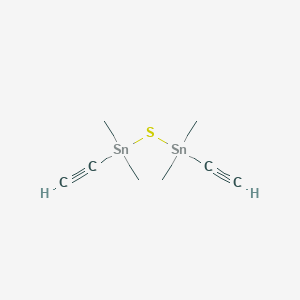
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is an organotin compound characterized by the presence of two ethynyl groups and four methyl groups attached to a distannathiane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane typically involves the reaction of 1,1,3,3-tetramethyldistannathiane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of ethynyl groups to the tin atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the substituent introduced.
科学研究应用
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane involves its interaction with molecular targets through its ethynyl and tin groups. The compound can form coordination complexes with various metal ions, influencing their reactivity and stability. Additionally, the ethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Another organosilicon compound used in similar applications but with distinct reactivity.
Uniqueness
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is unique due to the presence of both ethynyl and tin groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
113581-17-2 |
|---|---|
分子式 |
C8H14SSn2 |
分子量 |
379.7 g/mol |
IUPAC 名称 |
ethynyl-[ethynyl(dimethyl)stannyl]sulfanyl-dimethylstannane |
InChI |
InChI=1S/2C2H.4CH3.S.2Sn/c2*1-2;;;;;;;/h2*1H;4*1H3;;; |
InChI 键 |
VEYVVQVNZZHUPD-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C#C)S[Sn](C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
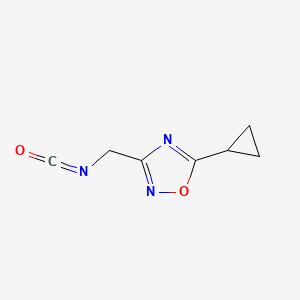
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)
